FMOC-DL-4-pyridylalanine
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Overview
Description
FMOC-DL-4-pyridylalanine is a synthetic amino acid derivative characterized by the presence of a fluorenylmethyloxycarbonyl (FMOC) protecting group attached to the nitrogen atom of the amino acid. The compound has a molecular formula of C23H20N2O4 and a molecular weight of 388.42 g/mol . It is widely used in peptide synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
FMOC-DL-4-pyridylalanine is typically synthesized through a multi-step process involving the protection of the amino group with the FMOC group. . The reaction is carried out under controlled conditions to ensure the selective protection of the amino group.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids to a growing peptide chain, with this compound being incorporated at the desired position. The use of automated systems ensures high efficiency and reproducibility in the production of this compound .
Chemical Reactions Analysis
Types of Reactions
FMOC-DL-4-pyridylalanine undergoes various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized under specific conditions to form N-oxide derivatives.
Reduction: The compound can be reduced to remove the FMOC protecting group, revealing the free amino group.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-4-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-22(27)21(13-15-9-11-24-12-10-15)25-23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSSXJVRZMQUKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC=C4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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